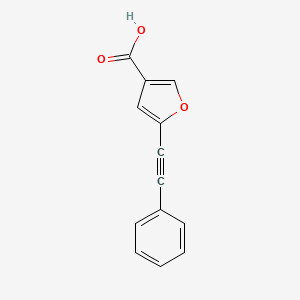

5-(2-Phenylethynyl)furan-3-carboxylic acid

Descripción

The exact mass of the compound 5-(2-Phenylethynyl)furan-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-Phenylethynyl)furan-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Phenylethynyl)furan-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(2-phenylethynyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)11-8-12(16-9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZNXBGLAHTTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111580-55-2 | |

| Record name | 5-(2-phenylethynyl)furan-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physical and chemical properties of 5-(2-Phenylethynyl)furan-3-carboxylic acid

An In-depth Technical Guide to 5-(2-Phenylethynyl)furan-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(2-Phenylethynyl)furan-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural attributes, physicochemical parameters, spectroscopic profile, and chemical reactivity. The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] This guide synthesizes theoretical knowledge with established experimental protocols to offer a robust resource for the evaluation and application of this specific furan derivative.

Molecular Structure and Identification

5-(2-Phenylethynyl)furan-3-carboxylic acid is a polyfunctional organic molecule incorporating a furan ring, a carboxylic acid group, and a phenylethynyl substituent. This unique combination of functional groups dictates its chemical behavior and potential applications. The furan ring is an electron-rich aromatic system that can engage in various interactions with biological targets.[1]

| Identifier | Value |

| IUPAC Name | 5-(2-Phenylethynyl)furan-3-carboxylic acid |

| Molecular Formula | C₁₃H₈O₃ |

| Molecular Weight | 212.20 g/mol |

| Monoisotopic Mass | 212.04735 Da[3] |

| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CC(=CO2)C(=O)O[3] |

| InChIKey | AAZNXBGLAHTTGA-UHFFFAOYSA-N[3] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O1 [label="O"]; H6 [label="H"]; C11 [label="C"]; O2 [label="O"]; O3 [label="O"]; H7 [label="H"]; H8 [label="H"];

// Phenyl Ring C1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C1 [len=1.2]; C2 -- H1 [len=1.0]; C3 -- H2 [len=1.0]; C4 -- H3 [len=1.0]; C5 -- H4 [len=1.0]; C6 -- H5 [len=1.0];

// Ethynyl Linker C1 -- C7 [len=1.2]; C7 -- C8 [style=triple, len=1.0];

// Furan Ring C8 -- C9 [len=1.2]; C9 -- C10 [len=1.2]; C10 -- O1 [len=1.2]; O1 -- C11 [len=1.2]; C11 -- C9 [len=1.2]; C10 -- H6 [len=1.0];

// Carboxylic Acid C11 -- C12 [len=1.2]; C12 -- O2 [style=double, len=1.0]; C12 -- O3 [len=1.2]; O3 -- H7 [len=1.0]; C11 -- H8 [label="", len=0.01, style=invis]; // Dummy for positioning }

Caption: 2D Chemical Structure of the Topic Compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility and absorption to reactivity.

| Property | Predicted/Typical Value | Significance |

| Melting Point | Solid at room temperature. | Indicates purity and lattice energy. Pure crystalline solids typically have a sharp melting point range.[4][5] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Ethanol). | Governs formulation possibilities and bioavailability. The "like dissolves like" principle is a key predictor.[6][7] |

| pKa | ~3-5 (estimated for -COOH) | The carboxylic acid group's acidity affects its ionization state at physiological pH, influencing solubility and receptor interactions.[8] |

| XlogP | 2.6 (predicted)[3] | A measure of lipophilicity, which is crucial for predicting membrane permeability and pharmacokinetic properties. |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physical properties requires robust and validated experimental protocols. The methodologies described below are standard in organic and medicinal chemistry.

Melting Point Determination

Causality: The melting point is a definitive physical property used to assess the purity of a crystalline solid.[5] Impurities disrupt the crystal lattice, typically causing the melting point to decrease and broaden.[4] The capillary method is a standard and reliable technique that ensures uniform heating.[9]

Protocol:

-

Sample Preparation: A small amount of the dry compound is finely ground into a powder.[9][10]

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10][11]

-

Heating and Observation:

-

Data Recording: The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[9]

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: Solubility is determined by the equilibrium between the solid-state energy (crystal lattice) and the solvation energy in a given solvent.[7] The shake-flask method is the gold standard for determining equilibrium solubility, as it allows sufficient time for this equilibrium to be reached.[6]

Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed vial.[6]

-

Equilibration: Agitate the vial at a constant temperature for an extended period (24-72 hours) to ensure the solution reaches saturation equilibrium.[6]

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.45 µm PTFE).[6]

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A standard calibration curve is used for accurate quantification.[6]

-

Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.[6]

pKa Determination via Potentiometric Titration

Causality: The pKa is the pH at which a functional group is 50% ionized. For a carboxylic acid, this is the point where the concentrations of the acidic form (R-COOH) and the conjugate base form (R-COO⁻) are equal.[12] Potentiometric titration is a precise method that monitors the change in pH as a strong base is added, allowing for the accurate identification of this half-equivalence point.[8][13]

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water or a co-solvent system to a known concentration (e.g., 1-10 mM).[13]

-

Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[13] Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

pKa Calculation:

-

Determine the equivalence point (the point of steepest inflection) from the first derivative of the titration curve.

-

The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at this half-equivalence point.[14]

-

Caption: Workflow for pKa Determination via Titration.

Spectroscopic Profile and Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[16][17]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the furan ring protons, and a broad, downfield singlet for the carboxylic acid proton (typically >10 ppm), which would be exchangeable with D₂O. The chemical shifts and coupling patterns of the furan and phenyl protons would confirm their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom.[16] Key expected signals include the carbonyl carbon of the carboxylic acid (downfield, ~160-175 ppm), the two acetylenic carbons, and the distinct carbons of the furan and phenyl rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19]

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C≡C Stretch: A medium to weak absorption band around 2100-2260 cm⁻¹ for the alkyne triple bond.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the furan ring and carboxylic acid.

-

Aromatic C-H & C=C Stretches: Signals characteristic of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[20][21]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the molecule (C₁₃H₈O₃).[20]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of COOH (45 Da) or CO₂ (44 Da) from the carboxylic acid group, providing structural confirmation.

General Spectroscopic Analysis Protocol

Causality: Proper sample preparation is critical to obtaining high-quality, reproducible spectroscopic data. The choice of solvent and concentration can significantly impact spectral resolution and signal-to-noise ratio.

Protocol:

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16][17] Ensure the sample is fully dissolved to avoid line broadening.

-

FTIR Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact. This method requires minimal sample preparation.[22]

-

MS Sample Preparation (LC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).[23] Further dilute this stock solution with an appropriate mobile phase to a final concentration in the µg/mL range before injection.[23]

-

Data Acquisition: Acquire data on the respective instruments using standard parameters, which may be optimized to improve signal quality.[18][24]

-

Data Analysis: Process and interpret the resulting spectra to confirm the structure, identify functional groups, and verify the molecular weight of the compound.

Chemical Reactivity and Potential Applications

The reactivity of 5-(2-Phenylethynyl)furan-3-carboxylic acid is dictated by its constituent functional groups.

-

Carboxylic Acid: This group can undergo standard transformations such as esterification (reaction with alcohols under acidic conditions) and amide bond formation (reaction with amines, often using coupling agents). These reactions are fundamental in modifying the compound for drug discovery applications.

-

Furan Ring: As an electron-rich heterocycle, the furan ring is susceptible to electrophilic substitution. However, its most significant reactivity in synthesis is often as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures.[25]

-

Phenylethynyl Group: The alkyne can participate in various reactions, including cycloadditions and transition-metal-catalyzed cross-coupling reactions, making it a valuable handle for further molecular elaboration.

Given its structural motifs, this compound is a promising building block. Furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][26] The rigid phenylethynyl linker can orient the phenyl group into specific binding pockets of enzymes or receptors, making this scaffold attractive for structure-based drug design.

Conclusion

5-(2-Phenylethynyl)furan-3-carboxylic acid is a molecule with significant potential in synthetic and medicinal chemistry. Its well-defined structure, characterized by a furan core, a carboxylic acid, and a phenylethynyl group, offers multiple points for chemical modification. The physicochemical and spectroscopic properties outlined in this guide, along with the standardized protocols for their determination, provide a foundational framework for researchers aiming to explore the utility of this compound in drug discovery, materials science, and beyond.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Scribd. (n.d.). Melting Point Determination Lab Guide | PDF.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.

- SSERC. (n.d.). Melting point determination.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Unknown. (n.d.). Experiment 1: Melting-point Determinations.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.

- MSU chemistry. (n.d.). NMR Spectroscopy.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis.

- HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry.

- Unknown. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.

- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

- Jack Westin. (n.d.). Mass spectrometry (MS) - Organic Chemistry.

- Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.

- J&K Scientific. (n.d.). 3-Furancarboxylic acid | 488-93-7.

- The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra.

- PubChemLite. (n.d.). 5-(2-phenylethynyl)furan-3-carboxylic acid (C13H8O3).

- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.

- RTI Laboratories. (n.d.). FTIR Analysis.

- Unknown. (n.d.). Quantitative NMR Spectroscopy.

- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.

- Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

- ACS Publications. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education.

- PMC. (n.d.). Development of Methods for the Determination of pKa Values.

- Unknown. (n.d.). Furan: A Promising Scaffold for Biological Activity.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Unknown. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines.

- PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516.

- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- PubMed. (2007, March 1). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides.

- RSC Publishing. (2021, June 23). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.

- Unknown. (n.d.). CARBOXYLIC ACID USING CERIC AMMONIUM NITRATE Κ Subrahmanya Bhat.

- ChemScene. (n.d.). 725228-51-3 | 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid.

- Benchchem. (n.d.). Physical and chemical properties of Tetrahydrofuran-3-carboxylic acid.

- PubChem. (n.d.). 5-[2-(Furan-3-YL)ethyl]-8-hydroxy-5,6,8A-trimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid | C20H28O4 | CID 45359865.

- ResearchGate. (2026, February 7). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.

- Wikipedia. (n.d.). 2-Furoic acid.

- MilliporeSigma. (n.d.). 5-(thiophen-2-yl)furan-2-carboxylic acid.

- E3S Web of Conferences. (n.d.). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate.

- Unknown. (2022, June 24). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. PubChemLite - 5-(2-phenylethynyl)furan-3-carboxylic acid (C13H8O3) [pubchemlite.lcsb.uni.lu]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. athabascau.ca [athabascau.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.ws [chem.ws]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.williams.edu [web.williams.edu]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. microbenotes.com [microbenotes.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. labindia-analytical.com [labindia-analytical.com]

- 19. rtilab.com [rtilab.com]

- 20. hscprep.com.au [hscprep.com.au]

- 21. jackwestin.com [jackwestin.com]

- 22. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 23. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 24. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 25. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 26. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Pharmacological Repertoire of Furan-3-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Introduction

Furan-3-carboxylic acid (3-furoic acid) and its derivatives represent a highly privileged scaffold in modern medicinal chemistry. Characterized by an electron-rich aromatic furan ring coupled with a versatile carboxylic acid moiety at the 3-position, this chemotype enables extensive functionalization[]. By leveraging scaffold hopping and rational drug design, researchers have transformed simple furan-3-carboxylic acids into potent modulators of diverse biological targets, ranging from DNA topoisomerases in oncology to mechanosensitive ion channels in osteogenesis[2][3].

Mechanistic Profiling of Biological Activities

Oncology: DNA Intercalation and Enzyme Inhibition

The anthra[2,3-b]furan-3-carboxamide derivatives have emerged as potent anticancer agents. Developed via a scaffold hopping approach from naphtho[2,3-f]indole-5,10-diones, these compounds exhibit high antiproliferative potency against both wild-type and multidrug-resistant tumor cell lines[2]. The planar anthraquinone core intercalates into double-stranded DNA, while the functionalized furan-3-carboxamide side chains selectively inhibit DNA topoisomerases (Top1 and Top2)[2]. This dual-action mechanism induces cell cycle arrest at the G2/M phase, culminating in apoptosis[4].

Additionally, specialized derivatives such as 2-(furan-2-yl)naphthalen-1-ol furan-3-carboxylates have demonstrated selective cytotoxicity against breast cancer cell lines[5], and sulfonated analogs like 5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid target fatty acid synthase (FASN), disrupting the altered lipid metabolism characteristic of malignant cells[6].

Mechanobiology: Piezo1 Channel Agonism

Beyond oncology, furan-3-carboxylic acid derivatives have shown groundbreaking utility in mechanobiology. The compounds Jedi1 and Jedi2 are furan-3-carboxylic acid derivatives identified as specific agonists of the Piezo1 mechanosensitive ion channel[3]. Activation of Piezo1 by these derivatives triggers an intracellular calcium (Ca²⁺) influx, which subsequently phosphorylates and activates the extracellular signal-regulated kinase (Erk) signaling pathway. In the context of skeletal health, this biochemical cascade promotes bone marrow stromal cell (BMSC) osteogenesis, offering a novel pharmacological intervention for disuse osteoporosis[3].

Piezo1 mechanosensitive channel activation pathway by furan-3-carboxylic acid derivatives.

Enzymatic Inhibition: Glycosidases

Polyhydroxyalkyl-furan-3-carboxylic acid derivatives, synthesized via aqueous cerium(III) chloride catalysis, have been identified as potent and selective inhibitors of key metabolic enzymes. For instance, specific S-phenyl thioester derivatives exhibit potent inhibition of α-L-fucosidase (Ki = 2–4 μM), while N-benzylcarboxamide analogs effectively inhibit β-galactosidase[7].

Quantitative Pharmacological Data

To facilitate Structure-Activity Relationship (SAR) analysis, the quantitative biological activities of key furan-3-carboxylic acid derivatives are summarized below:

| Compound Class / Derivative | Primary Biological Target | Pharmacological Effect | Potency / Affinity |

| Anthra[2,3-b]furan-3-carboxamides | Topoisomerase 1 & 2 | G2/M Arrest / Apoptosis | Low micromolar (IC50) |

| Jedi1 (Furan-3-carboxylic acid deriv.) | Piezo1 Channel | Ca²⁺ Influx / Osteogenesis | EC50 ≈ 200 μM |

| Jedi2 (Furan-3-carboxylic acid deriv.) | Piezo1 Channel | Ca²⁺ Influx / Osteogenesis | EC50 ≈ 158 μM |

| Polyhydroxyalkyl-furan (Thioester 3a) | α-L-fucosidase | Enzyme Inhibition | Ki = 2–4 μM |

| 5,5-dioxo-4,6-dihydrothieno[3,4-b]furan | Fatty Acid Synthase (FASN) | Lipid Metabolism Disruption | Cytotoxic (Cell-line dependent) |

Experimental Methodologies & Protocols

As a Senior Application Scientist, I emphasize that reproducibility in medicinal chemistry relies on understanding the causality behind each protocol step. The following self-validating workflows detail the synthesis and biological evaluation of the furan-3-carboxylic acid scaffold.

Optimized Synthesis of Anthra[2,3-b]furan-3-carboxylic Acid Scaffold

Traditional synthesis using ethyl acetoacetate yields an ethyl ester that is highly resistant to hydrolysis, requiring harsh sulfuric acid treatment that degrades the furan ring and limits yields to ~40%[2][4]. The optimized protocol below utilizes a tert-butyl ester strategy to ensure quantitative conversion under mild conditions[2].

Step 1: Condensation (Scaffold Formation)

-

Procedure: React 1,4-hydroxy-2,3-dichloroanthraquinone with tert-butyl acetoacetate in the presence of K₂CO₃ and DMSO at 125°C for 15 minutes.

-

Causality: The use of the tert-butyl variant instead of the ethyl variant drastically reduces reaction time (from 1.5 hours to 15 minutes) and increases the yield to 68%. The bulky tert-butyl group prevents unwanted side reactions during the initial condensation[4].

-

Validation: Confirm intermediate mass via LC-MS (ESI+) before proceeding.

Step 2: Mild Deprotection (Carboxylic Acid Generation)

-

Procedure: Treat the isolated tert-butyl ester with trifluoroacetic acid (TFA) at room temperature.

-

Causality: TFA selectively cleaves the tert-butyl ester via an isobutylene elimination mechanism. This avoids the harsh aqueous acidic or alkaline boiling required for ethyl esters, preserving the integrity of the anthraquinone-furan fused system and yielding the free 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid quantitatively[2].

Step 3: Carboxyl Activation and Amidation

-

Procedure: Reflux the free acid with thionyl chloride (SOCl₂) in benzene to generate the acyl chloride intermediate, followed by reaction with mono-Boc protected cyclic diamines.

-

Causality: Standard peptide coupling agents (e.g., HATU, EDC, PyBOP) fail due to the severe steric hindrance and electronic deactivation of the furan-3-carboxylic acid in this fused system (yielding only 5–25% product). Conversion to the highly reactive acyl chloride forces the amidation to completion, yielding 59–76% of the target carboxamides[2][4].

-

Validation: Purify via flash chromatography and verify >95% purity using analytical HPLC (UV 254 nm) and ¹H/¹³C NMR.

Self-validating experimental workflow for furan-3-carboxylic acid derivatives.

Biological Validation: Piezo1 Agonism via Calcium Imaging

To validate the mechanosensitive target engagement of Jedi1/Jedi2 derivatives[3], a robust intracellular calcium assay is required.

-

Cell Preparation: Seed Piezo1-expressing HEK293T cells in 96-well optical-bottom plates. Causality: HEK293T cells lack high levels of endogenous interfering mechanoreceptors, providing a clean background for Piezo1 specific signals.

-

Dye Loading: Incubate cells with 2 μM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.04% Pluronic F-127 for 45 minutes at 37°C. Causality: Pluronic F-127 aids in the solubilization of the AM ester, ensuring uniform dye uptake across the cell monolayer.

-

Baseline & Compound Application: Record baseline fluorescence (F₀) for 10 seconds. Inject the furan-3-carboxylic acid derivative (e.g., 200 μM Jedi1) and record fluorescence (F) for 3 minutes.

-

Self-Validation/Controls: Run a negative control (vehicle/DMSO) to rule out shear-stress-induced activation from the injection itself. Run a positive control (Yoda1, a known Piezo1 agonist) to confirm channel functionality. Calculate activity as ΔF/F₀.

Conclusion

The furan-3-carboxylic acid moiety is far more than a simple structural spacer; it is a dynamic pharmacophore capable of dictating target selectivity, physicochemical properties, and overall drug efficacy. Whether intercalating into DNA topoisomerase complexes, agonizing mechanosensitive ion channels, or inhibiting metabolic enzymes, this scaffold provides a highly tunable platform for next-generation therapeutics. Strict adherence to optimized, causality-driven synthetic routes—such as tert-butyl esterification and acyl chloride activation—ensures the high-yield generation of these invaluable chemical probes.

References

-

Optimization of synthesis and evaluation of antitumor properties - Reaction Biology. 4

-

Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties - PMC. 2

-

Antitumor Agents 266. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives - PMC. 5

-

Structural Modification and Pharmacological Evaluation of (Thiadiazol-2-yl)pyrazines as Novel Piezo1 Agonists - ACS Publications. 3

-

CAS 488-93-7 (3-Furoic acid) - BOC Sciences.

-

Preparation of polyhydroxyalkyl- and C-glycosylfuran derivatives from free sugars catalyzed by cerium(III) chloride - ResearchGate. 7

-

5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid - Benchchem. 6

Sources

- 2. Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid | 2228179-60-8 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

Solubility and Stability Profile of 5-(2-Phenylethynyl)furan-3-carboxylic Acid: A Technical Guide for Formulation and Synthesis

Executive Summary

As a Senior Application Scientist, I frequently encounter complex building blocks that demand a rigorous understanding of their physicochemical properties before they can be successfully integrated into synthetic pipelines or material formulations. 5-(2-Phenylethynyl)furan-3-carboxylic acid is a prime example of such a molecule. Featuring a rigid, highly conjugated π -system and a polar head group, it is a highly valuable intermediate in the synthesis of advanced polymers (such as phenylethynyl-terminated imides) and targeted pharmaceuticals.

This whitepaper deconstructs the structural causality behind the molecule's solubility and stability, providing field-proven, self-validating protocols to ensure scientific integrity during handling and experimentation.

Part 1: Structural Profiling & Physicochemical Causality

To predict and manipulate the behavior of 5-(2-Phenylethynyl)furan-3-carboxylic acid, we must first analyze its structural dichotomy:

-

The Hydrophobic Core : The phenylethynyl group extended by the furan ring creates a rigid, highly conjugated, and polarizable π -system. This structural motif drives strong intermolecular π−π stacking and London dispersion forces in the solid state.

-

The Polar Head : The 3-carboxylic acid moiety acts as a strong hydrogen-bond donor and acceptor, capable of forming highly stable, tightly bound dimers in non-polar media.

While the parent furan-3-carboxylic acid (3-furoic acid) possesses a relatively low partition coefficient (LogP ~1.03) and exhibits moderate solubility in polar protic solvents [1], the addition of the bulky, lipophilic phenylethynyl group drastically shifts the molecule's thermodynamic profile. The calculated LogP increases significantly (>3.5), rendering the molecule practically insoluble in aqueous media at neutral or acidic pH.

Part 2: Solubility Matrix in Common Solvents

To successfully formulate this compound, the chosen solvent must overcome the lattice energy driven by both π−π stacking and hydrogen-bonded dimerization.

Figure 1: Solvation thermodynamics of 5-(2-Phenylethynyl)furan-3-carboxylic acid.

Empirical Solubility Matrix

| Solvent Class | Specific Solvent | Estimated Solubility | Causality & Mechanism |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Strong dipole moments and H-bond accepting capabilities disrupt carboxylic acid dimers. Excellent solvation of the polarizable π -system. |

| Ethers / Cyclic | THF, 1,4-Dioxane | Moderate to High | Good balance of polarizability and H-bond acceptance. THF effectively solvates the furan oxygen and carboxylic proton. |

| Chlorinated | Dichloromethane (DCM) | Moderate (~10 mg/mL) | Excellent solvation of the hydrophobic phenylethynyl tail, but limited ability to break carboxylic acid dimers (molecule dissolves as a dimer). |

| Polar Protic | Methanol, Ethanol | Low (<5 mg/mL) | Protic solvents compete for H-bonding but fail to adequately solvate the massive hydrophobic phenylethynyl core. |

| Aqueous | Water (pH < 4.0) | Insoluble | Complete inability to overcome the hydrophobic effect of the phenylethynyl group. |

| Aqueous (Basic) | Water (pH > 7.0) | Moderate | Deprotonation of the carboxylic acid forms a soluble carboxylate salt, acting as an amphiphilic, surfactant-like molecule. |

Part 3: Stability Profiling & Degradation Pathways

Understanding the stability of this molecule requires isolating the reactivity of its two primary functional groups: the alkyne and the furan ring.

Thermo-Oxidative Stability of the Phenylethynyl Group

Phenylethynyl groups are renowned for their exceptional thermal stability. In polymer chemistry, phenylethynyl-terminated imides (PETIs) are routinely cured at temperatures exceeding 300 °C, relying on the immense activation energy required to cleave the ethynyl bond or initiate radical cross-linking [2]. Under standard laboratory storage and synthesis conditions (<100 °C), the alkyne moiety remains entirely inert and stable against auto-oxidation.

Photo-Oxidation of the Furan Ring

The primary vulnerability of this molecule is the furan ring. Furans are highly susceptible to photo-oxidation mediated by singlet molecular oxygen ( 1O2 ), which is generated when dissolved ground-state oxygen is exposed to light in the presence of trace photosensitizers [3].

The reaction proceeds via a [4+2] cycloaddition, yielding an unstable endoperoxide intermediate that rapidly decomposes into ring-opened dicarbonyl degradants [4]. While the electron-withdrawing nature of the 3-carboxylic acid group slightly decreases the kinetic rate of this cycloaddition compared to unsubstituted furan [5], it remains the dominant degradation pathway and necessitates strict handling precautions.

Figure 2: Photo-oxidation pathway of the furan ring via singlet oxygen [4+2] cycloaddition.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Determination (Shake-Flask UV-Vis Method)

Rationale: Visual solubility estimates are prone to subjective error. UV-Vis quantification, leveraging the molecule's highly conjugated π -system, provides precise, reproducible thermodynamic data.

-

Preparation : Weigh exactly 5.0 mg of 5-(2-Phenylethynyl)furan-3-carboxylic acid into a 2 mL amber glass HPLC vial (amber glass is critical to prevent photo-degradation during the assay).

-

Solvent Addition : Add 1.0 mL of the target solvent (e.g., anhydrous THF).

-

Agitation : Sonicate the sealed vial for 15 minutes at 25 °C to break up crystalline aggregates, followed by mechanical shaking at 300 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

-

Separation : Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any undissolved solids.

-

Quantification : Extract 10 µL of the supernatant, dilute in 990 µL of the same solvent, and measure absorbance at λmax (expected ~280-320 nm due to extended conjugation). Calculate the exact concentration against a pre-established calibration curve.

Protocol 2: Accelerated Photo-Oxidation Stability Testing

Rationale: Simulating long-term light exposure rapidly identifies degradation kinetics, validates storage container efficacy, and acts as a quality control check for trace sensitizer impurities.

-

Solution Prep : Prepare a 1.0 mg/mL solution of the compound in HPLC-grade DMSO.

-

Sensitization (Positive Control) : Add a trace amount (0.1 mol%) of Rose Bengal to act as a singlet oxygen sensitizer, ensuring rapid 1O2 generation.

-

Irradiation : Split the solution into two quartz cuvettes. Wrap one completely in aluminum foil (Dark Control). Expose both cuvettes to a broad-spectrum LED light source (400-700 nm, 10 W) for 4 hours while gently bubbling ambient air through the solutions.

-

Analysis : Analyze both samples via LC-MS. The irradiated sample will show a mass shift corresponding to +32 Da (endoperoxide formation) or subsequent ring-opened masses, while the Dark Control must remain >99% intact.

Part 5: Handling and Storage Best Practices

Based on the physicochemical causality and degradation pathways outlined above, strictly adhere to the following storage parameters to maintain >99% purity over time:

-

Atmosphere : Store under an inert atmosphere (Argon or Nitrogen) to eliminate ground-state oxygen, thereby preventing the formation of reactive singlet oxygen.

-

Light Protection : Always store in amber glass containers or opaque secondary packaging to prevent photo-excitation.

-

Temperature : Store at 2-8 °C. While the alkyne is thermally stable, lower temperatures reduce the kinetic rate of any potential auto-oxidation of the furan ring.

References

-

Title : Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins | Source : MDPI | URL :[Link]

-

Title : Aqueous Oxidation of Biomass-Burning Furans by Singlet Molecular Oxygen | Source : ACS Publications | URL :[Link]

-

Title : Singlet Oxygen-Induced Furan Oxidation for Site-Specific and Chemoselective Peptide Ligation | Source : PubMed | URL :[Link]

-

Title : Structure-activity study of furyl aryloxazole fluorescent probes for the detection of singlet oxygen | Source : PLOS One | URL : [Link]

Supramolecular Architecture and Crystal Structure Analysis of 5-Substituted Furan-3-Carboxylic Acids

Executive Summary

Furan-3-carboxylic acids represent a privileged scaffold in medicinal chemistry, materials science, and agrochemical development. The introduction of substituents at the 5-position of the furan ring fundamentally alters the molecule's electronic distribution, dipole moment, and steric profile. These perturbations dictate the supramolecular assembly of the molecules in the solid state. This whitepaper provides an in-depth, authoritative guide to the crystal structure analysis of 5-substituted furan-3-carboxylic acids, detailing the causality behind crystallographic methodologies, the mechanics of hydrogen-bonded synthons, and the step-by-step protocols required for rigorous Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Mechanistic Crystallography: The Role of the 5-Substituent

To understand the solid-state behavior of 5-substituted furan-3-carboxylic acids, one must analyze the interplay between the primary functional groups. The furan ring is a planar, aromatic system that readily participates in π−π stacking, while the carboxylic acid group is a classic hydrogen-bond donor and acceptor.

Primary Synthon Formation: The R22(8) Motif

In the absence of competing hydrogen-bond acceptors from polar solvents, furan-3-carboxylic acids predominantly self-assemble into centrosymmetric or pseudo-centrosymmetric dimers via strong O–H···O hydrogen bonds[1]. This forms the classic R22(8) supramolecular heterosynthon. The coplanarity of the carboxylic acid group with the furan ring is highly favored due to extended π -conjugation[2].

Electronic and Steric Perturbations at the 5-Position

The nature of the 5-substituent dictates the secondary interactions that bridge these R22(8) dimers into a 3D lattice:

-

Electron-Donating Groups (e.g., Methyl, Methoxy): Increase the electron density on the furan oxygen, enhancing its capacity to act as a weak hydrogen-bond acceptor for C–H···O interactions.

-

Bulky Substituents (e.g., Aryl, Benzoyl): Induce significant steric strain. For instance, in 2-(2,4-dimethoxybenzoyl)furan-3-carboxylic acid, the steric bulk and internal hydrogen bonding cause a measurable distortion of the exocyclic angles of the furan ring, twisting the molecule and forcing intermolecular contacts to expand beyond standard van der Waals radii[3].

-

Hydrogen-Bonding Substituents (e.g., Hydroxymethyl): A 5-hydroxymethyl group introduces a competing strong hydrogen-bond donor/acceptor. This often disrupts the isolated R22(8) dimer, leading to the formation of infinite 1D catemeric chains or 2D layered structures, similar to the racemic double layers observed in related tetrahydrofuran-3-carboxylic acid derivatives like terebic acid[4].

Supramolecular assembly pathways of 5-substituted furan-3-carboxylic acids.

Experimental Protocol: A Self-Validating Crystallographic Workflow

The transition from a bulk powder to a refined, publication-quality crystal structure requires a sequence of causally linked decisions. The following protocol outlines the optimal methodology for analyzing these specific heterocycles.

Phase 1: Strategic Crystallization

The goal is to grow single crystals with dimensions between 0.1 mm and 0.3 mm, free of twinning.

-

Solvent Selection: Dissolve 10–20 mg of the 5-substituted furan-3-carboxylic acid in a minimum volume of a primary solvent.

-

Causality: To isolate the pure R22(8) dimer, use weakly polar aprotic solvents (e.g., chloroform, dichloromethane, or ethyl acetate). Protic solvents (e.g., methanol) will compete for hydrogen bonding and may yield solvates[1].

-

-

Vapor Diffusion: Place the open vial containing the solution into a larger vessel containing an anti-solvent (e.g., hexanes or pentane). Seal the outer vessel.

-

Causality: Vapor diffusion provides a highly controlled, slow supersaturation gradient, which is thermodynamically favored to produce single, defect-free crystals rather than kinetic precipitates.

-

-

Thermal Control: Maintain the system at a constant 20 °C in a vibration-free environment for 3–7 days.

Phase 2: Crystal Mounting and Data Collection

-

Harvesting: Submerge the harvested crystal in a drop of inert perfluorinated polyether oil (e.g., Paratone-N) on a glass slide.

-

Causality: The oil protects the crystal from atmospheric moisture and prevents the catastrophic loss of volatile solvent molecules from the crystal lattice (if a solvate has formed).

-

-

Mounting: Scoop the crystal using a polyimide cryoloop and immediately transfer it to the goniometer head under a steady stream of nitrogen gas at 100 K.

-

Causality: Flash-cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is strictly required to accurately locate the electron density of the carboxylic acid hydrogen atoms, which are essential for proving the hydrogen-bonding network[1].

-

-

Diffraction: Collect data using a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å, or Cu K α , λ=1.54184 Å) and a CCD/CMOS detector. Execute ω and ϕ scans to ensure >99% completeness.

Phase 3: Structure Solution and Refinement

-

Integration & Absorption Correction: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).

-

Phase Problem Solution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

-

Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

-

Hydrogen Atom Treatment: Locate the carboxylic acid proton in the difference Fourier map and refine its coordinates freely to validate the hydrogen bond geometry. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

Step-by-step SCXRD experimental workflow for furan-3-carboxylic acids.

Quantitative Data Presentation

The table below synthesizes crystallographic parameters for representative furan-3-carboxylic acid derivatives, highlighting how structural modifications impact the unit cell and crystal system.

| Compound | Substituent | Crystal System | Space Group | Unit Cell Parameters (Å, °) | H-Bond Motif |

| 2-(2,4-Dimethoxybenzoyl)furan-3-carboxylic acid [3] | 2-Aroyl | Orthorhombic | P212121 | a=18.48,b=9.52,c=7.55 α=β=γ=90 | Internal H-bonding; twisted furan exocyclic angles |

| Terebic Acid (Tetrahydrofuran derivative)[4] | 2,2-Dimethyl-5-oxo | Monoclinic | P21/c | a=5.989,b=5.663,c=22.282 β=97.07 | Racemic double layers via O–H···O and C–H···O |

| Manganese(II) μ -furan-3-carboxylate [5] | Metal-coordinated | Triclinic | P1ˉ | Varies by hydration | Molecular ribbons held by C–H···O bonds |

Note: Data extracted from peer-reviewed crystallographic reports. The transition from pure organic dimers to metal-organic ribbons demonstrates the versatility of the furan-3-carboxylate ligand.

Conclusion

The crystal structure analysis of 5-substituted furan-3-carboxylic acids requires a meticulous approach to both crystallization and X-ray diffraction. By understanding the causality between the 5-position substituent's electronic/steric properties and the resulting supramolecular synthons, researchers can rationally design solid-state materials. The preservation of the R22(8) carboxylic acid dimer is highly dependent on solvent selection, while the overall 3D packing is dictated by secondary C–H···O interactions and π−π stacking inherent to the furan core. Strict adherence to cryogenic data collection and anisotropic refinement protocols ensures the trustworthiness and self-validation of the resulting crystallographic models.

References

-

Structure of 2-(2,4-dimethoxybenzoyl)furan-3-carboxylic acid - IUCr Journals. Acta Crystallographica Section C.[Link]

-

(±)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (terebic acid): a racemic layered structure - ResearchGate. Acta Crystallographica Section C.[Link]

-

X-Ray Diffraction Study on Manganese(II) Complexes with Thiophene-2-Carboxylate and Furan-3-Carboxylate Ligands - Taylor & Francis. Journal of Coordination Chemistry.[Link]

-

systematic-name Research Articles - R Discovery. Acta Crystallographica Section E.[Link]

Sources

Advanced Synthetic Routes to Polysubstituted Furans: A Technical Whitepaper

Executive Summary

Polysubstituted furans are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in numerous natural products and synthetic drugs. Traditional synthetic routes, while foundational, often suffer from harsh reaction conditions, poor regioselectivity, and limited functional group tolerance. This technical guide synthesizes recent literature to evaluate state-of-the-art methodologies for constructing highly substituted furan rings, focusing on multicomponent reactions (MCRs), microwave-assisted cyclizations, and anion relay chemistry (ARC). By detailing the mechanistic causality and providing self-validating protocols, this document serves as an actionable resource for researchers, scientists, and drug development professionals.

Mechanistic Paradigms in Furan Synthesis

Microwave-Assisted Regiocontrolled Paal-Knorr Synthesis

The classical Paal-Knorr synthesis relies on the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. However, the rate-determining enolization step often requires prolonged heating, leading to substrate degradation and poor yields. Minetto et al. demonstrated that microwave irradiation fundamentally alters the kinetic profile of this reaction[1].

Causality & Mechanism: Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the activation energy barrier for the formation of the monoenol intermediate. This allows the cyclization to proceed in minutes rather than hours. Furthermore, by starting from β-keto esters and employing a functional homologation sequence, the regiochemistry of the resulting 1,4-diketones is strictly controlled, ensuring the regiospecific formation of the final polysubstituted furan[2].

Fig 1. Workflow of the microwave-assisted Paal-Knorr furan synthesis.

Self-Validating Experimental Protocol:

-

Homologation: React the starting β-keto ester with the appropriate alkylating agent under basic conditions to yield the substituted intermediate.

-

Oxidation: Convert the intermediate to the corresponding 1,4-diketone using standard oxidative cleavage (e.g., ozonolysis followed by reductive workup). Validation: Confirm the presence of dual carbonyl peaks via IR spectroscopy (~1710 cm⁻¹).

-

Microwave Cyclization: Dissolve the 1,4-diketone (1.0 mmol) in a suitable microwave-transparent solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid (10 mol%).

-

Irradiation: Subject the sealed vessel to microwave irradiation at 100 °C for 10–15 minutes.

-

Isolation: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography. Validation: LC-MS and ¹H NMR (furan ring protons typically appear at δ 6.0–7.5 ppm).

Catalytic Phosphine-Mediated Multicomponent Reactions (MCRs)

While the Wittig reaction is a powerful tool for carbon-carbon double bond formation, its application in cascade heterocycle synthesis is historically hindered by the generation of stoichiometric phosphine oxide waste. Fan et al. resolved this by developing a silane-driven catalytic intramolecular Wittig reaction within a multicomponent framework[3].

Causality & Mechanism: The innovation lies in the in situ reduction of the tri-n-butylphosphine oxide (nBu₃P=O) byproduct back to the active phosphine (nBu₃P) using a silane reducing agent (e.g., PhSiH₃). The catalytic cycle initiates with the nucleophilic addition of nBu₃P to an activated olefin, followed by C-acylation and O-acylation with an acyl chloride. The resulting ylide undergoes an intramolecular Wittig reaction to extrude the polysubstituted furan and nBu₃P=O[4]. The silane selectively reduces the phosphine oxide without affecting reducible functional groups (ketones, nitro, cyano) on the furan ring, ensuring high atom economy and broad functional group tolerance.

Fig 2. Catalytic cycle of phosphine-mediated multicomponent furan synthesis.

Self-Validating Experimental Protocol:

-

Preparation: Under an inert N₂ atmosphere, prepare a solution of the activated olefin (0.5 mmol) and acyl chloride (1.8 mmol) in anhydrous toluene (2.0 mL).

-

Catalyst & Reductant Addition: Sequentially add nBu₃P (25 μL, 0.1 mmol, 20 mol%), triethylamine (Et₃N, 2.7 mmol), and phenylsilane (PhSiH₃, 0.4 mmol) via a microsyringe.

-

Cascade Reaction: Stir the mixture at 110 °C for 24 hours. Validation: Monitor the disappearance of the olefin via TLC and the steady state of nBu₃P=O via ³¹P NMR.

-

Workup: Quench with water (10 mL), extract with CH₂Cl₂ (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Isolate the target tri- or tetrasubstituted furan via silica gel chromatography.

Type II Anion Relay Chemistry (ARC)

For the precise construction of 2,3-disubstituted furans, Devarie-Baez et al. utilized multicomponent Type II Anion Relay Chemistry (ARC)[5].

Causality & Mechanism: This strategy exploits 2-tert-butyldimethylsilyl-3-formylfuran as a bifunctional linchpin. The addition of an initiating nucleophile (e.g., an organolithium reagent) to the formyl group generates an alkoxide. A solvent-controlled C(sp²)→O 1,4-Brook rearrangement then migrates the silyl group from the carbon to the oxygen, revealing a new localized carbanion on the furan ring. This relayed anion can subsequently trap a second electrophile. The causality of the solvent control is paramount: polar aprotic additives like HMPA or DMPU are required to disrupt lithium aggregation, facilitating the critical silyl migration[6].

Quantitative Data and Method Comparison

To aid synthetic chemists in selecting the optimal route for drug development campaigns, the following table summarizes the quantitative metrics and operational parameters of the discussed methodologies.

| Methodology | Catalyst / Reagents | Key Intermediate | Yield Range | Reaction Time | Primary Advantage |

| MW-Assisted Paal-Knorr | p-TsOH (10 mol%), MW | 1,4-Diketone | 65% – 92% | 10 – 20 min | Extremely rapid; high regiocontrol via homologation. |

| Phosphine-Mediated MCR | nBu₃P (20 mol%), PhSiH₃ | Phosphorus Ylide | 50% – 89% | 24 hours | Atom-economic; constructs tetrasubstituted furans in one pot. |

| Type II ARC | Organolithiums, Electrophiles | Relayed Carbanion | 60% – 85% | 2 – 4 hours | Exquisite control over 2,3-disubstitution patterns. |

Conclusion and Future Perspectives

The synthesis of polysubstituted furans has evolved from harsh, stoichiometric condensations to elegant, catalytic, and multicomponent cascades. The integration of microwave dielectric heating resolves the kinetic bottlenecks of the Paal-Knorr reaction, while silane-driven catalytic Wittig MCRs represent a leap forward in green chemistry and atom economy. Furthermore, Anion Relay Chemistry offers unprecedented precision for sequential functionalization. For drug development professionals, leveraging these self-validating, regiocontrolled protocols ensures robust library generation and accelerates the discovery of novel furan-bearing therapeutics.

References

-

Fan, X., Chen, R., Han, J., & He, Z. (2019). Convergent Synthesis of Polysubstituted Furans via Catalytic Phosphine Mediated Multicomponent Reactions. Molecules, 24(24), 4595. URL:[Link]

-

Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. URL:[Link]

-

Devarie-Baez, N. O., Kim, W.-S., Smith, A. B., & Xian, M. (2009). Multicomponent Type II Anion Relay Chemistry (ARC): One-Pot Syntheses of 2,3-Disubstituted Furans and Thiophenes. Organic Letters, 11(17), 3938-3941. URL:[Link]

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 3. Convergent Synthesis of Polysubstituted Furans via Catalytic Phosphine Mediated Multicomponent Reactions [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scilit.com [scilit.com]

- 6. acs.figshare.com [acs.figshare.com]

Discovery and Synthesis of Novel Furan Derivatives in Medicinal Chemistry

The Furan Scaffold: A Privileged Pharmacophore

In the realm of medicinal chemistry, the furan ring—a five-membered aromatic heterocycle containing a single oxygen atom—has cemented its status as a privileged scaffold. Its unique electronic architecture makes it far more than a mere structural spacer; it is an active participant in target engagement and metabolic modulation [1].

The oxygen heteroatom donates electron density into the π -system, rendering the ring electron-rich and highly susceptible to electrophilic substitution. This property allows furan to act as an exceptional bioisostere for phenyl and pyrrole rings. By replacing a phenyl ring with a furan moiety, medicinal chemists can introduce a hydrogen-bond acceptor (the oxygen atom) while simultaneously altering the lipophilicity and dihedral angles of the molecule, thereby fine-tuning receptor binding affinity and pharmacokinetic profiles [2].

Causality in Structural Design

The selection of a furan core in drug design is driven by specific mechanistic rationales:

-

Electronic Modulation: The electron-rich furan ring increases the nucleophilicity of adjacent functional groups, which is critical in designing covalent inhibitors.

-

Receptor Binding Dynamics: The oxygen atom engages in polar interactions, while the aromatic π -system participates in π−π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within target binding pockets.

-

Metabolic Bioactivation: In specific antimicrobial agents, the furan ring acts as an electron-transfer conduit. For instance, the nitro group on nitrofurantoin is reduced by bacterial flavoproteins into highly reactive electrophilic intermediates, a process entirely dependent on the furan scaffold's electronic properties [1].

Mechanism of Action for Furan-Based Antimicrobials.

Modern Synthetic Workflows: Beyond Classical Methods

While classical syntheses like the Paal-Knorr (condensation of 1,4-dicarbonyls) and Feist-Benary (reaction of α -halo ketones with β -dicarbonyls) methods remain foundational, modern drug discovery demands highly functionalized, sterically hindered furans that these traditional routes often cannot yield efficiently.

Gold(I)-Catalyzed Cycloisomerization

A highly efficient route to fully carbon-substituted furans involves the metal-catalyzed cycloisomerization of allenyl ketones (e.g., 2,2-dimethylhexa-4,5-dien-3-one) [3]. We utilize cationic gold(I) complexes because of their exceptional carbophilic π -acidity, which selectively activates the allene moiety without coordinating to the oxygen atom. This triggers a cascade transformation featuring a [1,4]-alkyl shift, yielding highly decorated furan scaffolds essential for oncology screening.

Breakthrough: "On-Water" Defluorinative Functionalization

A recent 2025 advancement has revolutionized the synthesis of multi-substituted furans via the bisphosphorylation of β -trifluoromethyl enones [4]. This transition-metal-free reaction occurs "on-water," where the aqueous medium drives the sequential cleavage of three stable C(sp3)–F bonds. This allows the modular introduction of phosphoryl, aryl, and trifluoromethyl moieties directly onto the furan core, drastically reducing synthetic steps for complex drug candidates.

Workflow for Gold-Catalyzed Cycloisomerization of Allenyl Ketones.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints that confirm mechanistic success before proceeding to the next step.

Protocol A: Synthesis of Substituted Furans via Gold(I) Catalysis

Causality of Reagents:

-

Solvent (DCE): 1,2-Dichloroethane is chosen because its non-coordinating nature prevents competitive binding at the gold center, ensuring the catalyst remains highly active.

-

Ligand (JohnPhos): This extremely bulky biaryl phosphine ligand sterically protects the gold(I) intermediate, preventing bimolecular catalyst degradation and off-target oligomerization.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere to eliminate moisture, which can prematurely quench the cationic gold species.

-

Catalyst Activation: Add [Au(Johnphos)]NTf2 (0.02 mmol) to the flask. Inject anhydrous DCE (5 mL). Validation Checkpoint 1: The solution must become completely homogeneous, indicating full dissolution of the active catalyst.

-

Substrate Addition: Slowly add 2,2-dimethylhexa-4,5-dien-3-one (1.0 mmol) to the reaction mixture while stirring at room temperature.

-

Reaction Monitoring: Stir for 30 minutes. Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC). The reaction is self-validated when the starting material spot completely disappears and a new, lower-Rf spot (the furan product) emerges under UV light.

-

Isolation: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

-

Characterization: Validation Checkpoint 3: Confirm the structure via 1H-NMR. The successful cyclization is validated by the disappearance of allenic protons (~5.0-6.0 ppm) and the appearance of aromatic furan ring protons (~6.0-7.5 ppm).

Protocol B: High-Throughput MIC Determination for Furan Antimicrobials

Causality of Assay Design: The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of the furan derivative that prevents visible bacterial growth. The DMSO vehicle concentration is strictly capped at <0.5% to eliminate solvent-induced cytotoxicity, preventing false-positive antimicrobial readings.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the furan derivative in DMSO. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.

-

Inoculation: Prepare a bacterial suspension (e.g., E. coli, S. aureus) adjusted to 5×105 CFU/mL. Add 100 µL of the inoculum to each well.

-

Internal Controls (Critical Validation):

-

Growth Control Well: MHB + Bacteria (No compound). Must show high turbidity.

-

Sterility Control Well: MHB only. Must remain perfectly clear.

-

Vehicle Control Well: MHB + Bacteria + 0.5% DMSO. Must show turbidity equal to the growth control.

-

-

Incubation & Readout: Incubate at 37°C for 18-24 hours. Measure absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration well exhibiting no statistically significant increase in absorbance compared to the sterility control [5].

Quantitative Data: Biological Activity Profiles

The substitution pattern on the furan nucleus dictates its pharmacological trajectory. The table below summarizes recent quantitative data comparing various furan derivatives against their primary biological targets.

| Compound Class | Primary Target / Mechanism | Therapeutic Area | Representative Efficacy (MIC / IC50) |

| Nitrofurans | Ribosomal & DNA damage via reductive activation | Antibacterial | MIC: 0.78 - 1.56 µg/mL [1] |

| Furan-Thiazole Hybrids | Cell wall/membrane disruption | Antimicrobial | Zone of Inhibition: ~48.3 mm (B. subtilis) [5] |

| Dibenzo[b,d]furan-triazoles | Mycobacterium tuberculosis H37Rv | Antitubercular | MIC: 0.78 µg/mL (Selectivity Index >25) [1] |

| Trifluoromethyl Furans | EP4 Receptor Agonism | Anti-inflammatory | Highly potent agonist (Nanomolar range) [4] |

| Furan-fused Chalcones | Apoptosis induction / Cell cycle arrest | Anticancer | IC50: Low micromolar (MCF-7 cell lines) [2] |

Conclusion

The furan ring is a cornerstone of modern medicinal chemistry, offering an unparalleled balance of electronic versatility, bioisosteric utility, and synthetic accessibility. By leveraging advanced synthetic methodologies like gold-catalyzed cycloisomerization and transition-metal-free defluorinative functionalization, researchers can rapidly access highly complex furan architectures. When coupled with rigorous, self-validating biological assays, these novel derivatives hold immense promise for the next generation of targeted therapeutics.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL:[Link]

-

“On-Water” Bisphosphorylation of β -Trifluoromethyl Enones via Successive C(sp3)–F Bonds Functionalization: Synthesis of Multi-Substituted Furans (Zhang, 2025) Source: DOI / Angewandte Chemie URL:[Link]

-

Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives Source: PLOS One URL:[Link]

Navigating the Furan Chemical Space: A Technical Guide to Therapeutic Application, Synthesis, and Toxicity Mitigation

Introduction: The Furan Pharmacophore in Medicinal Chemistry

Furan is a five-membered heteroaromatic ring containing a single oxygen atom. In medicinal chemistry, it is widely utilized as a privileged scaffold and a bioisostere for phenyl and pyrrole rings. The inclusion of the oxygen atom introduces polarity and hydrogen-bond acceptor capabilities, which can significantly enhance the aqueous solubility and target-binding affinity of lead compounds 1. Furthermore, the electron-rich nature of the furan ring facilitates strong non-covalent interactions—such as π−π stacking and dipole interactions—with target proteins, making it an indispensable tool for structural optimization 2.

Therapeutic Domains and Quantitative Efficacy

Furan derivatives have been successfully translated into clinical practice across multiple therapeutic areas. Established drugs include nitrofurantoin (antibacterial), furosemide (diuretic), and amiodarone (antiarrhythmic) 1. Recent drug discovery efforts have expanded this space, particularly in oncology and infectious diseases, where functionalized aryl-furans and benzofurans demonstrate potent, targeted activity 3.

Table 1: Quantitative Efficacy of Selected Furan-Based Therapeutics

| Compound Class / Drug | Primary Target / Mechanism | Clinical Indication | Representative Efficacy (MIC / IC 50 ) |

| Nitrofurantoin | Bacterial DNA/Ribosome damage | Urinary Tract Infections | MIC: 16 - 32 μ g/mL (E. coli) |

| Lapatinib | HER2 / EGFR Tyrosine Kinase | Breast Cancer | IC 50 : 10 - 20 nM |

| BNC105 (Benzofuran) | Tubulin Polymerization | Solid Tumors | IC 50 : < 10 nM (Proliferation) |

| Novel Aryl-Furans | Bacterial Cell Wall Synthesis | Gram-positive/negative | MIC: 4 - 64 μ g/mL (S. aureus) |

(Data synthesized from recent medicinal chemistry reviews 1, 2, 3)

The Double-Edged Sword: CYP450-Mediated Bioactivation

While the furan ring enhances target affinity, its electron-rich nature makes it highly susceptible to oxidative metabolism. The primary bottleneck in furan-based drug development is hepatotoxicity, driven by Cytochrome P450 (specifically CYP2E1 and CYP3A4) bioactivation 4.

The Causality of Toxicity: CYP450 enzymes catalyze the epoxidation or direct oxidation of the furan ring. This leads to a ring-opening event that forms cis-2-butene-1,4-dial (BDA) or reactive epoxides 5. BDA is a highly reactive α,β -unsaturated dialdehyde that acts as a potent electrophile. It covalently binds to the primary amines of lysine residues in cellular proteins and nucleophilic sites on DNA, forming irreversible adducts 6. This macromolecular damage triggers the unfolded protein response (UPR), oxidative stress, and ultimately, hepatocyte necrosis or carcinogenesis 4.

Fig 1: CYP450 oxidation of furan into reactive cis-2-butene-1,4-dial and toxic adduct formation.

Strategic Structural Modifications (SAR) for Safety

To harness the pharmacological benefits of furans while mitigating BDA-driven toxicity, medicinal chemists employ specific Structure-Activity Relationship (SAR) strategies 5:

-

Steric Hindrance: Substituting the α -positions (C2 and C5) of the furan ring with bulky groups (e.g., tert-butyl or aryl groups) physically blocks CYP450 access to the vulnerable carbons, preventing oxidation.

-

Electronic Deactivation: Introducing electron-withdrawing groups (EWGs) such as halogens, nitro (-NO 2 ), or cyano (-CN) groups reduces the electron density of the furan ring. This makes the ring less susceptible to electrophilic attack by the activated oxygen species in the CYP450 heme center.

Experimental Methodologies: Synthesis and Safety Validation

To ensure a self-validating drug discovery loop, chemical synthesis must be directly coupled with reactive metabolite trapping assays to weed out toxic liabilities early in the pipeline.

Fig 2: Iterative drug discovery workflow for furan-based therapeutics balancing efficacy and safety.

Protocol 1: Palladium-Catalyzed Synthesis of Aryl-Furan Derivatives

Rationale: Suzuki-Miyaura cross-coupling allows for the precise installation of aryl groups at the C2/C5 positions to introduce steric hindrance against CYP450 oxidation.

-

Reagent Preparation: Dissolve 1.0 equivalent of 2-bromofuran and 1.2 equivalents of the desired arylboronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Causality: Degassing prevents the oxidative degradation of the sensitive palladium catalyst, ensuring high turnover rates.

-

-

Catalyst Addition: Add 0.05 equivalents of Pd(PPh 3 ) 4 and 2.0 equivalents of potassium carbonate (K 2 CO 3 ).

-

Causality: The base activates the boronic acid by forming a reactive boronate complex, which is strictly required to facilitate the transmetalation step.

-

-

Reaction Execution: Heat the mixture to 90°C under an inert argon atmosphere for 12 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).

-

Purification & Validation: Quench the reaction with water, extract with ethyl acetate, and purify via silica gel chromatography. Validate the structure and ensure purity (>95%) using 1 H-NMR, 13 C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Reactive Metabolite Trapping Assay (In Vitro)

Rationale: Before advancing a furan candidate, it is critical to determine its propensity to form toxic BDA. This protocol uses Glutathione (GSH) as a surrogate nucleophile to "trap" reactive electrophiles, forming stable adducts detectable by LC-MS/MS 6.

-

Incubation Mixture: In a 1.5 mL Eppendorf tube, combine human liver microsomes (HLM, 1 mg/mL protein), the furan test compound (10 μ M), and reduced GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Control Implementation (Self-Validation System):

-

Positive Control: Use a known bioactivatable furan (e.g., unsubstituted furan or menthofuran) to ensure the system successfully generates and detects adducts.

-

Negative Control: Omit NADPH from a parallel sample to confirm that adduct formation is strictly CYP450-dependent and not an artifact of chemical instability.

-

-

Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

-

Causality: NADPH is the essential electron donor required for CYP450 catalytic activity; without it, bioactivation cannot occur.

-

-

Termination & Extraction: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer operating in neutral loss scan mode (monitoring for the loss of 129 Da, characteristic of the γ -glutamyl moiety of GSH). The absence of GSH-adduct peaks validates the safety of the engineered furan scaffold.

References

-

Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen.[Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. Oxford Academic.[Link]

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC (NIH). [Link]

-

Furan and Alkylfurans: Occurrence and Risk Assessment. ResearchGate.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Step-by-Step Synthesis of Furan Derivatives Condensed with Carbohydrates

Executive Summary

The condensation of furan derivatives with carbohydrates yields highly functionalized molecular scaffolds with profound applications in drug discovery (e.g., antimicrobial and antineoplastic agents) and renewable platform chemical production[1][2]. Historically, synthesizing these hybrids required harsh conditions, toxic solvents, or complex protecting-group manipulations. Modern methodologies have bifurcated into two highly efficient routes: the green, Lewis acid-catalyzed Garcia González (GG) reaction for C-glycosyl furans[2], and the targeted amidation of aminocyclitols/aminosugars for pharmaceutical libraries[1]. This guide provides a comprehensive, self-validating framework for executing both synthetic strategies.

Mechanistic Rationale & Pathway Causality

Understanding the thermodynamic and kinetic drivers of these reactions is critical for troubleshooting and optimizing yields.

Zirconium-Catalyzed Garcia González Reaction (Green Pathway)

The conversion of unprotected aldoses to C-glycosyl furans utilizing 1,3-dicarbonyls (e.g., acetylacetone) is driven by the highly oxophilic nature of Zirconium(IV) chloride ( ZrCl4 )[3].

-

Causality of Catalyst Loading: Empirical data shows that a 5–10 mol% ZrCl4 loading is optimal[2][3]. Lower concentrations fail to sufficiently activate the carbonyl carbon of the acyclic sugar intermediate, while >10 mol% accelerates degradation pathways (e.g., humin formation)[2].

-

Temperature & Substrate Rigidity: Pentoses (e.g., D-ribose) readily undergo ring-opening and can be converted at room temperature[3]. Conversely, hexoses (e.g., D-glucose) possess a highly stable pyranose ring, imposing a higher kinetic barrier for the initial ring-opening step; thus, mild heating (50 °C) is strictly required to achieve >80% conversion[3].

Direct Amidation of Aminosugars (Classical Pathway)

For synthesizing nitrofurfural-like antimicrobial analogs, direct condensation of an aminosugar (e.g., D-glucosamine) with a furanoyl chloride is employed[1].

-

Causality of Base Selection: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate) and an acid scavenger to neutralize the HCl byproduct[1]. This prevents the acid-catalyzed degradation of the delicate carbohydrate moiety.

Figure 1: Divergent synthetic pathways for furan-carbohydrate hybrids based on feedstock.

Experimental Protocols

Protocol A: Zr-Catalyzed Synthesis of C-Glycosyl Furans

Adapted from the methodologies established by[3][4].

Self-Validating Principle: This protocol utilizes high-concentration aqueous conditions (12 M)[4]. By substituting H2O with D2O , the reaction becomes a self-validating system, allowing direct aliquot sampling for in situ 1H -NMR monitoring without the need for an intermediate workup.

Step-by-Step Workflow:

-

Preparation: To a 5 mL reaction vial equipped with a magnetic stir bar, add the unprotected aldose (e.g., D-ribose, 1.2 mmol) and acetylacetone (1.2 mmol)[4].

-